エルゴメトリニン

概要

説明

科学的研究の応用

Ergometrinine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids and related compounds.

Biology: Studies on ergometrinine help understand the biosynthesis and metabolism of ergot alkaloids in fungi.

作用機序

Target of Action

Ergometrinine, also known as Ergometrinin, is an ergot alkaloid . The primary targets of Ergometrinine are the uterine and vascular smooth muscle tissues . It acts on these tissues by stimulating contractions .

Mode of Action

Ergometrinine directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods will be decreased . It is believed that Ergometrinine acts on 5HT and alpha-adrenergic receptors found in the walls of blood vessels and in the uterus .

Biochemical Pathways

It is known that ergometrinine causes constriction of the blood vessels and contraction of the uterus . This leads to a decrease in uterine blood flow , which can help control postpartum and post-abortion hemorrhage in patients with uterine atony .

Pharmacokinetics

Ergometrinine is metabolized in the liver, partly by the CYP3A4 enzyme . It has a two-phase elimination half-life, with the first phase lasting about 10 minutes and the second phase lasting about 2 hours . The compound is excreted via the biliary system .

Result of Action

The molecular and cellular effects of Ergometrinine’s action primarily involve the contraction of the uterine and vascular smooth muscles . This results in a decrease in uterine blood flow , which can help control bleeding after childbirth or abortion .

Action Environment

The action of Ergometrinine can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological state of the patient, such as pregnancy or postpartum status, can also influence the compound’s action .

生化学分析

Biochemical Properties

Ergometrinine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of ergometrinine is with the adrenergic receptors, particularly the alpha-adrenergic receptors. These receptors are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline and noradrenaline. Ergometrinine binds to these receptors, leading to the activation of intracellular signaling pathways that result in smooth muscle contraction. Additionally, ergometrinine interacts with serotonin receptors, which are involved in the modulation of mood, appetite, and vascular tone .

Cellular Effects

Ergometrinine exerts its effects on various types of cells, particularly smooth muscle cells. In uterine smooth muscle cells, ergometrinine induces strong contractions by increasing intracellular calcium levels. This increase in calcium is mediated through the activation of alpha-adrenergic receptors and subsequent activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of calcium into the cytoplasm. In vascular smooth muscle cells, ergometrinine also induces contraction, leading to vasoconstriction. These effects on smooth muscle cells are crucial for its therapeutic use in controlling hemorrhage .

Molecular Mechanism

The molecular mechanism of action of ergometrinine involves its binding to alpha-adrenergic and serotonin receptors. Upon binding to alpha-adrenergic receptors, ergometrinine activates the Gq protein, which in turn activates phospholipase C. Phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce IP3 and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of calcium into the cytoplasm, leading to muscle contraction. Additionally, ergometrinine’s interaction with serotonin receptors can modulate neurotransmitter release and vascular tone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ergometrinine can change over time due to its stability and degradation. Ergometrinine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its potency. Long-term studies have shown that ergometrinine can have sustained effects on cellular function, particularly in maintaining uterine contractions and controlling hemorrhage. Prolonged exposure to ergometrinine can lead to desensitization of adrenergic receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of ergometrinine vary with different dosages in animal models. At low doses, ergometrinine induces mild uterine contractions and vasoconstriction. As the dosage increases, the intensity of these effects also increases, leading to strong and sustained uterine contractions and significant vasoconstriction. At high doses, ergometrinine can cause toxic effects, including severe vasoconstriction, hypertension, and potential tissue damage due to reduced blood flow. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Ergometrinine is metabolized in the liver through various enzymatic pathways. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4). This enzyme catalyzes the oxidation of ergometrinine, leading to the formation of various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of ergometrinine are crucial for its clearance from the body and can influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Ergometrinine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters. Once inside the cells, ergometrinine can bind to intracellular proteins and accumulate in specific tissues, particularly in the uterus and vascular smooth muscle. The distribution of ergometrinine within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of ergometrinine is primarily within the cytoplasm and endoplasmic reticulum of smooth muscle cells. Its activity is influenced by its localization, as it needs to be in proximity to its receptors and signaling molecules to exert its effects. Ergometrinine can also undergo post-translational modifications that can affect its localization and function. These modifications can include phosphorylation, which can alter its binding affinity to receptors and its overall activity .

準備方法

Synthetic Routes and Reaction Conditions

Ergometrinine can be synthesized through a multi-step process starting from lysergic acid. The synthesis involves the coupling of lysergic acid with (S)-alaninol, followed by several steps to achieve the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions.

Industrial Production Methods

Industrial production of ergometrinine often involves the fermentation of Claviceps purpurea, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of ergot alkaloids, and the extraction involves the use of solvents to isolate ergometrinine from the fungal biomass .

化学反応の分析

Types of Reactions

Ergometrinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of ergometrinine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of ergometrinine depend on the type of reaction. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .

類似化合物との比較

Ergometrinine is similar to other ergot alkaloids such as ergometrine, ergotamine, and ergocristine. it is unique in its specific stereochemistry and pharmacological profile . While ergometrine and ergometrinine are stereoisomers, ergocristine and ergotamine have different structures and are used for different medical applications .

List of Similar Compounds

- Ergometrine

- Ergotamine

- Ergocristine

- Ergosine

- Ergocornine

Ergometrinine’s unique properties make it a valuable compound in both research and clinical settings.

特性

IUPAC Name |

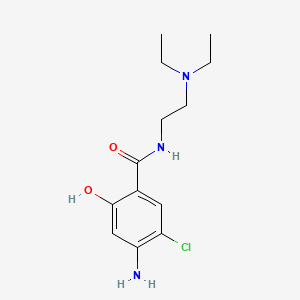

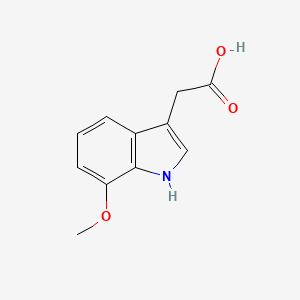

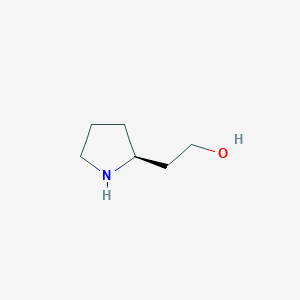

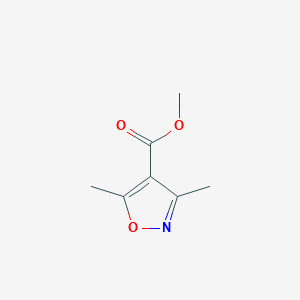

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSZNPYNCNODU-PLQHRBFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893241 | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-00-5 | |

| Record name | Ergometrinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergometrinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOMETRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ergometrinine?

A1: Ergometrinine shares the same molecular formula as its epimer, ergometrine: C19H23N3O2. Its molecular weight is 325.4 g/mol. []

Q2: What spectroscopic data is available for ergometrinine?

A2: Several studies report spectroscopic data for ergometrinine. [, , , ] Researchers commonly employ techniques like UV-Vis spectrophotometry, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this alkaloid. [, , ] For instance, a study characterizing ergosecalinine, a related ergot alkaloid, employed UV-Vis, IR, and elemental analysis. []

Q3: How does the structure of ergometrinine differ from ergometrine?

A3: Ergometrinine and ergometrine are epimers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of one chiral center. Specifically, they differ in the configuration at the C-8 position of the ergoline ring system. [, ]

Q4: What is the primary target of ergometrinine in biological systems?

A4: While the precise mechanism of action of ergometrinine is still under investigation, it is known to interact with serotonin, dopamine, and adrenergic receptors. [, ] Research suggests it exhibits weaker pharmacological activity compared to its counterpart, ergometrine. []

Q5: Does ergometrinine induce vasoconstriction like some other ergot alkaloids?

A5: Early studies on dogs observed that ergometrinine could induce a rise in blood pressure and vasoconstriction, although these effects were weaker than those of ergometrine. Interestingly, at higher doses, it appeared to abolish the vasoconstricting action of adrenaline. []

Q6: How stable is ergometrinine in different solvents?

A6: Research shows that ergometrinine exhibits variable stability depending on the solvent and storage conditions. One study investigated the stability of six major ergot alkaloids, including ergometrinine, in seven different solvents at three temperatures (-20°C, +4°C, and +20°C). [] The results highlighted the influence of solvent and temperature on the stability and epimerization of ergometrinine.

Q7: What analytical techniques are used to quantify ergometrinine?

A7: Various methods have been employed for the quantification of ergometrinine. These include:

- Paper Chromatography: Early methods relied on paper chromatography for separation and identification, often combined with colorimetric assays for quantification. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) offers sensitive and selective quantification of ergometrinine in complex matrices like food and feed. [, , , , ]

Q8: What challenges exist in analyzing ergometrinine and its epimer?

A8: One significant challenge lies in achieving epimer-specific quantification of ergometrinine and ergometrine. [] These epimers often co-exist and have similar physicochemical properties, making their separation and individual quantification difficult.

Q9: Is ergometrinine toxic?

A9: Ergometrinine belongs to the ergot alkaloid family, many of which are known for their toxicity. While less potent than some other members like ergometrine, it is still considered a mycotoxin and should be handled with caution. [, , ] Its presence in food and feed, often alongside other ergot alkaloids, raises concerns about potential health risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)